N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide
CAS No.: 1798412-01-7
Cat. No.: VC5822529
Molecular Formula: C19H21NO2
Molecular Weight: 295.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798412-01-7 |
|---|---|
| Molecular Formula | C19H21NO2 |
| Molecular Weight | 295.382 |
| IUPAC Name | (E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+ |
| Standard InChI Key | RRVIZYMIKMEZIP-OUKQBFOZSA-N |
| SMILES | CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
N-(2-Methoxy-2-(o-tolyl)ethyl)cinnamamide features a cinnamamide core () modified by a 2-methoxy-2-(o-tolyl)ethyl group. The o-tolyl substituent (2-methylphenyl) introduces steric bulk near the amide nitrogen, while the methoxy group at the β-position of the ethyl chain may influence electronic interactions. The trans-configuration () of the cinnamoyl double bond is presumed based on analogous syntheses .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | (E)-N-[2-Methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide |
| CAS Number | 1798412-01-7 |
| Molecular Formula | |
| Molecular Weight | 295.382 g/mol |
| Solubility | Likely lipophilic (predicted logP ≈ 3.2) |
| Melting Point | Not reported |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a two-step protocol:
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Preparation of 2-Methoxy-2-(o-tolyl)ethylamine: Achieved via reductive amination of o-tolualdehyde with methoxyamine, followed by reduction using sodium cyanoborohydride.
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Amide Coupling: Reacting cinnamic acid with the synthesized amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
Critical Reaction Parameters:
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Temperature: 0–25°C to minimize racemization.
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Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the coupling .
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Yield: Unreported for this specific compound, but analogous cinnamamide syntheses yield 40–60% .
Spectroscopic Characterization
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FTIR: Key peaks include at ~1655 cm (amide I), at ~3270 cm, and at ~1255 cm (methoxy) .
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-NMR: Expected signals:
Biological Activities and Mechanisms
Antioxidant and Anti-inflammatory Effects
Cinnamic acid derivatives scavenge reactive oxygen species (ROS) and suppress NF-κB signaling. Molecular docking suggests the o-tolyl group could stabilize interactions with COX-2’s hydrophobic pocket, analogous to NSAIDs .
Table 2: Comparative Bioactivity of Cinnamamide Derivatives
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
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Absorption: High permeability predicted (QikProp analysis: Caco-2 > 50 nm/s).
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the methoxy group .
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Toxicity: No in vivo data; in silico models predict low hepatotoxicity (ProTox-II score: 0.32).
Future Directions and Applications
Therapeutic Development
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Neurodegenerative Diseases: Prioritize AChE/BChE inhibition assays and in vivo cognitive models.
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Diabetes Management: Test α-glucosidase inhibition, leveraging structural similarities to active analogs .
Synthetic Optimization
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